[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring and a phenylacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the phenylacetonitrile group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile include:
2-Phenylphenol: Known for its antimicrobial properties.
Piperine: An alkaloid from black pepper with various biological activities.
2-Bromoethylamine: Used in the synthesis of various organic compounds.
Uniqueness
What sets this compound apart is its unique combination of a pyrimidine ring and a phenylacetonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
647023-86-7 |
---|---|
Molecular Formula |
C12H9N3O3 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-[4-(2,4,6-trioxo-1,3-diazinan-1-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C12H9N3O3/c13-6-5-8-1-3-9(4-2-8)15-11(17)7-10(16)14-12(15)18/h1-4H,5,7H2,(H,14,16,18) |
InChI Key |
DUOMTSCCCMHCJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.